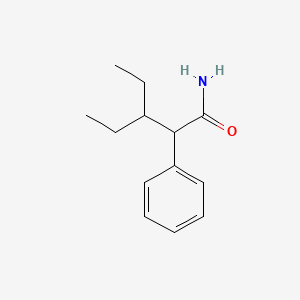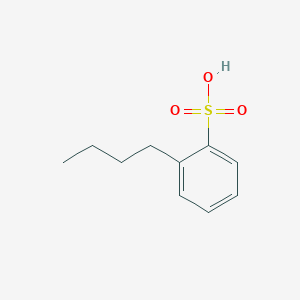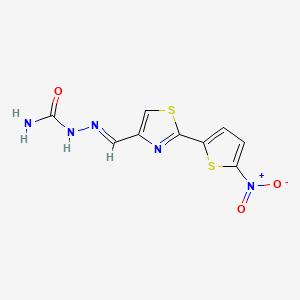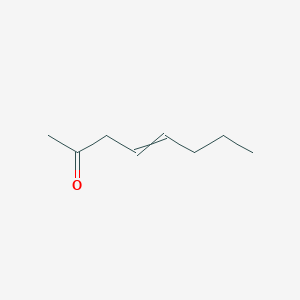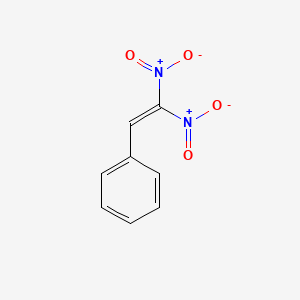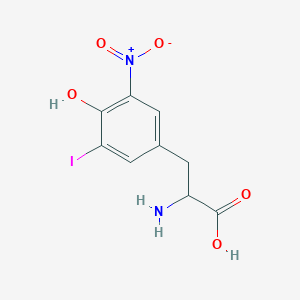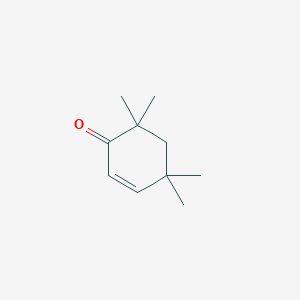
4,4,6,6-Tetramethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6,6-Tetramethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C10H16O . It is a cyclohexenone derivative characterized by the presence of four methyl groups at positions 4 and 6 on the cyclohexene ring. This compound is known for its unique structural features and has been studied for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-tetramethylcyclohex-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-2-cyclohexenone with methyl iodide in the presence of a base . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Organic solvents such as ethanol or acetone
Catalyst/Base: Strong bases like sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,6,6-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in carbon tetrachloride
Major Products Formed:
Oxidation: Formation of 4,4,6,6-tetramethylcyclohexane-1,2-dione
Reduction: Formation of 4,4,6,6-tetramethylcyclohexanol
Substitution: Formation of 4,4,6,6-tetramethyl-2-bromocyclohexanone
Applications De Recherche Scientifique
4,4,6,6-Tetramethylcyclohex-2-en-1-one has been utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the synthesis of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4,6,6-tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways Involved: Metabolic pathways, signal transduction pathways, and other cellular processes influenced by the compound.
Comparaison Avec Des Composés Similaires
- 4,4,6-Trimethyl-2-cyclohexenone
- 4,4,6,6-Tetramethylcyclohexane-1,2-dione
- 4,4,6,6-Tetramethyl-2-bromocyclohexanone
Comparison: 4,4,6,6-Tetramethylcyclohex-2-en-1-one is unique due to its specific structural arrangement and the presence of four methyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
32264-57-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4,4,6,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-9(2)6-5-8(11)10(3,4)7-9/h5-6H,7H2,1-4H3 |
Clé InChI |
AVJYBPVWUQFBIL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)C=C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


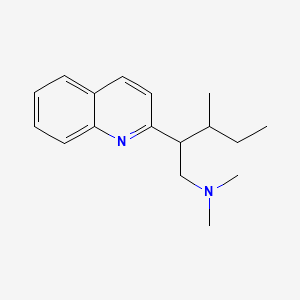
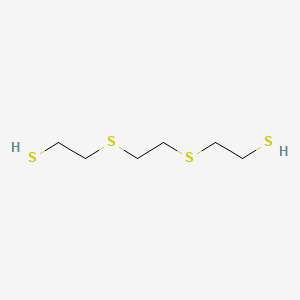
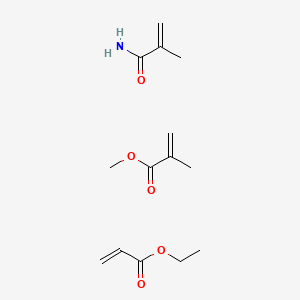
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
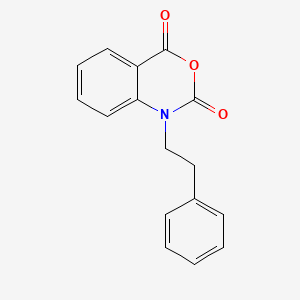
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
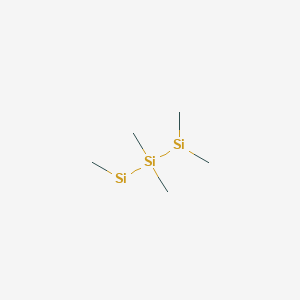
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
